

Wye-354 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Wye-354

Cat. No.: B612256

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Application Notes and Protocols for Wye-354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Wye-354**, a potent and selective ATP-competitive mTOR inhibitor, in various solvents. Additionally, this document outlines experimental protocols for its use in cell-based assays and provides a visual representation of its mechanism of action within the mTOR signaling pathway.

Wye-354: Overview and Properties

Wye-354 is a powerful research tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. As an ATP-competitive inhibitor, **Wye-354** targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition allows for a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[3] **Wye-354** has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and has been shown to reduce tumor growth in preclinical models.[4]

Chemical Properties:

- Molecular Formula: $C_{24}H_{29}N_7O_5$ [5]
- Molecular Weight: 495.53 g/mol [5][6]
- CAS Number: 1062169-56-5[5][7]

Solubility of Wye-354

The solubility of **Wye-354** has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Solvent	Concentration (Mass)	Concentration (Molar)	Notes
DMSO	≥49.6 mg/mL[5]	>100 mM	Clear solution can be obtained.[5]
30 mg/mL[4]	~60.5 mM		
99 mg/mL[6]	~199.8 mM		
Ethanol	0.4 mg/mL[4]	~0.8 mM	Sparingly soluble.
Insoluble[5]	Generally considered insoluble for most applications.		
Water	Insoluble[5]	Not suitable for preparing aqueous stock solutions.	
DMF	50 mg/mL[4]	~100.9 mM	
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL[4]	~1.0 mM	

Note: To achieve higher concentrations in DMSO, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.[5] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[5][7]

Experimental Protocols

Preparation of Wye-354 Stock Solutions

Materials:

- **Wye-354** (solid)

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Aseptically weigh the desired amount of **Wye-354** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution thoroughly until the solid is completely dissolved.
- If necessary, gently warm the solution to 37°C or sonicate in an ultrasonic bath to aid dissolution.^[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.^[7]

Cell Viability Assay (MTS Assay)

This protocol describes a general method for assessing the effect of **Wye-354** on the viability of adherent cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Wye-354** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates

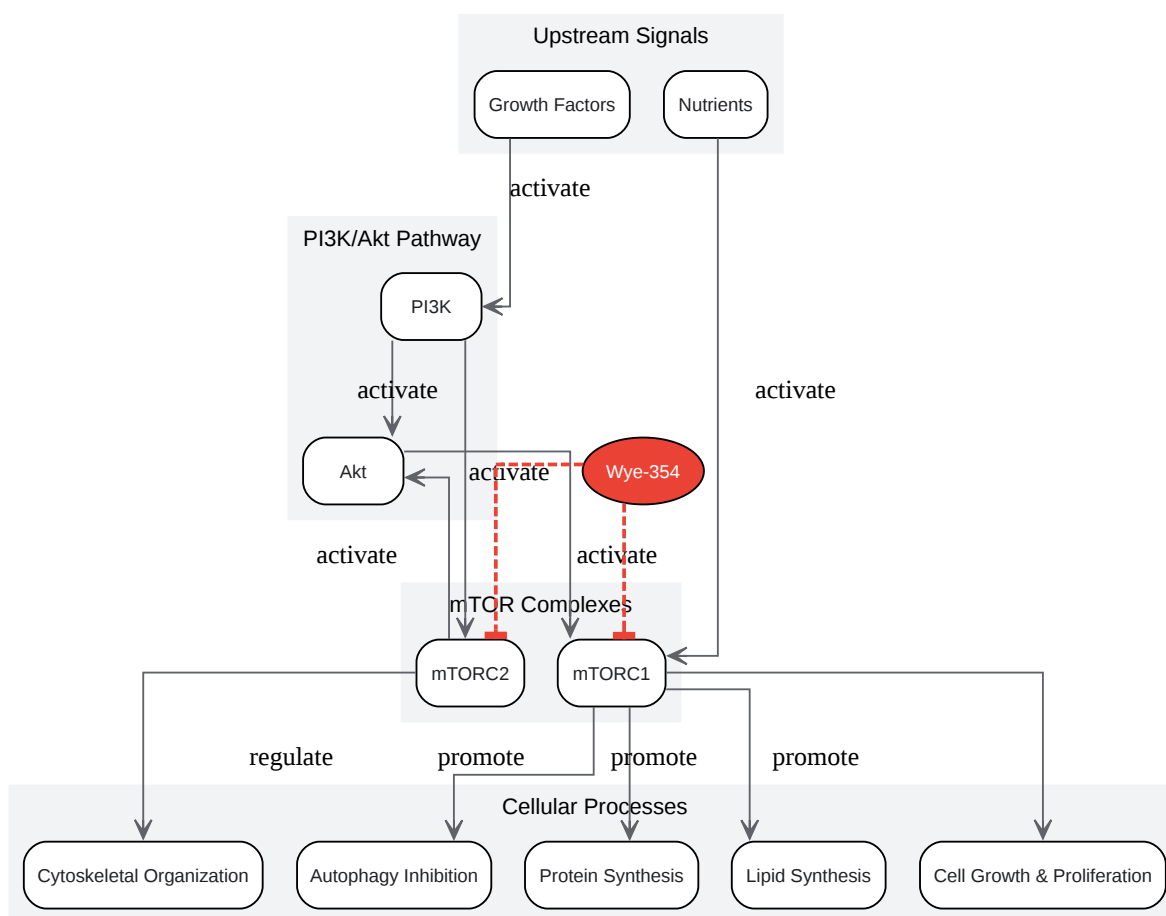
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **Wye-354** in complete medium from the stock solution. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can be toxic to cells.[8]
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **Wye-354**. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

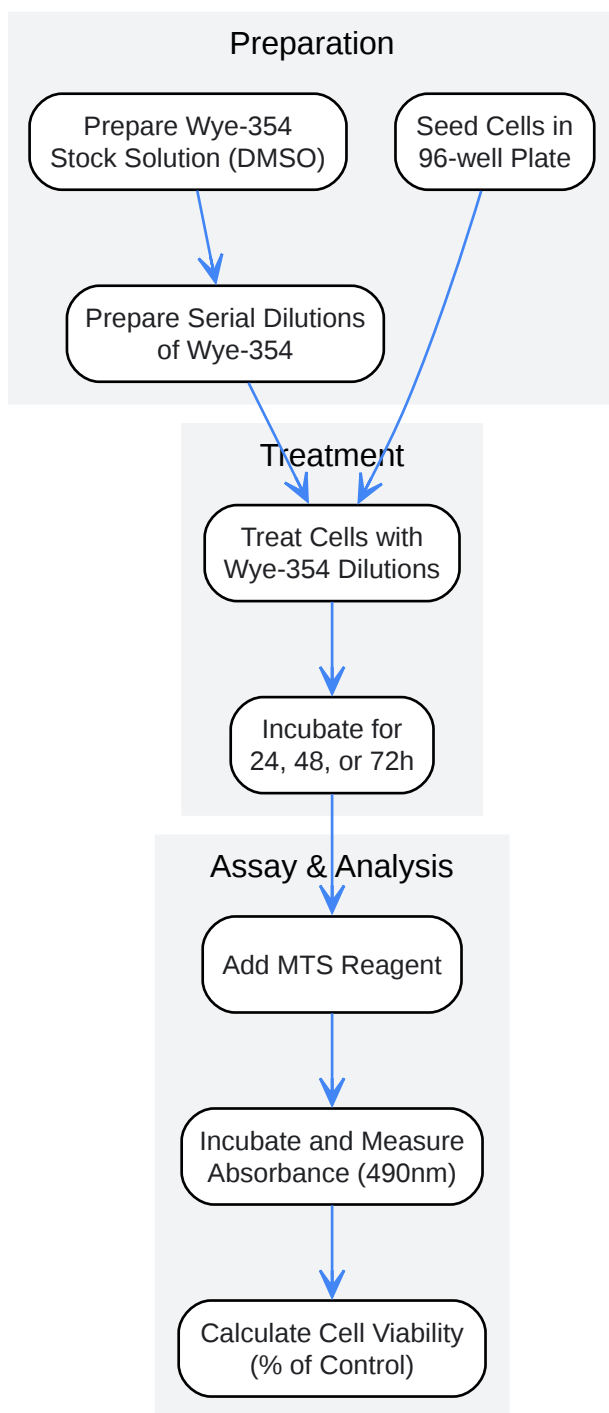
mTOR Signaling Pathway Inhibition by Wye-354



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Caption: **Wye-354** inhibits both mTORC1 and mTORC2 signaling.

Experimental Workflow for Wye-354 Cell Viability Assessment



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Caption: Workflow for determining **Wye-354**'s effect on cell viability.

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